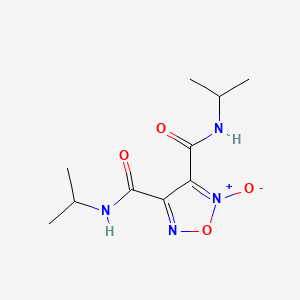

Ipramidil

Description

Structure

3D Structure

Properties

CAS No. |

83656-38-6 |

|---|---|

Molecular Formula |

C10H16N4O4 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide |

InChI |

InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16) |

InChI Key |

JSKUFGFVEPNZDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |

Synonyms |

C80 1324 C80-1324 ipramidil N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nipradilol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipradilol is a pharmaceutical agent with a unique and multifaceted mechanism of action, positioning it as a compound of significant interest in cardiovascular and ocular pharmacology. It is characterized by its dual activity as a non-selective β-adrenoceptor antagonist and an α₁-adrenoceptor antagonist, coupled with the ability to donate nitric oxide (NO).[1][2] This combination of effects results in a complex pharmacological profile that includes vasodilation, reduction in heart rate and myocardial contractility, and potent anti-hypertensive and anti-glaucoma properties.[1][3] This technical guide provides a comprehensive overview of the core mechanisms of action of Nipradilol, supported by quantitative data from key experiments and detailed methodologies.

Core Mechanisms of Action

Nipradilol's therapeutic effects stem from three primary molecular actions:

-

Non-selective β-Adrenoceptor Antagonism: Nipradilol competitively blocks β₁ and β₂ adrenergic receptors.[1][2] This action leads to a reduction in the effects of catecholamines (epinephrine and norepinephrine), resulting in decreased heart rate, myocardial contractility, and cardiac output.[1] This β-blocking activity is a cornerstone of its use in managing hypertension and angina pectoris.[1] The S-configuration at the 2' position of the aryloxypropanolamine side chain is crucial for its potent β-adrenoceptor blocking activity.[4]

-

α₁-Adrenoceptor Antagonism: Nipradilol also exhibits antagonistic activity at α₁-adrenoceptors.[5][6] This blockade inhibits vasoconstriction induced by norepinephrine, contributing to its vasodilatory and blood pressure-lowering effects.[6] The nitroxy group in the Nipradilol molecule is important for its α₁-blocking activity.[6]

-

Nitric Oxide (NO) Donation: A distinguishing feature of Nipradilol is its ability to release nitric oxide.[1][2] This NO-donating property leads to the activation of soluble guanylate cyclase in vascular smooth muscle cells, resulting in increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.[7][8] This direct vasodilatory action is independent of its adrenoceptor blockade and contributes significantly to its therapeutic effects, particularly in increasing ocular blood flow in the treatment of glaucoma.[7][9]

The combined potencies of these vascular actions in ocular arteries are ordered as follows: β-adrenoceptor inhibition > α₁-adrenoceptor inhibition > direct vasodilation via nitric oxide release.[5]

Signaling Pathways

The multifaceted mechanism of Nipradilol involves the modulation of several key signaling pathways.

Adrenoceptor Antagonism Signaling

References

- 1. What is Nipradilol used for? [synapse.patsnap.com]

- 2. What is the mechanism of Nipradilol? [synapse.patsnap.com]

- 3. Phase III long-term study and comparative clinical study of nipradilol ophthalmic solution in patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Adrenoceptor blocking activities of nipradilol and its optical isomers in pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of nipradilol on alpha-adrenoceptor function in ocular arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nipradilol displays a unique pharmacological profile of affinities for the different alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasodilatory effects of nipradilol, an alpha- and beta-adrenergic blocker with nitric oxide releasing action, in rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The beta adrenoreceptor antagonist, nipradilol, preserves the endothelial nitric oxide response in atherosclerotic vessels of rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of topical nipradilol, a beta blocking agent with alpha blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ipramidil Signaling Pathway in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipramidil (also known as C80-1324) is a vasodilator compound with the chemical formula C₁₀H₁₆N₄O₄.[1][2] Its primary pharmacological effect is the relaxation of vascular smooth muscle, leading to the widening of blood vessels and increased blood flow. This action is particularly noted in the coronary circulation. The core mechanism of this compound's action lies in its ability to modulate the nitric oxide (NO) signaling pathway. Specifically, this compound enhances the release of NO and activates soluble guanylate cyclase (sGC), the primary receptor for NO in vascular smooth muscle cells.[1] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger that orchestrates a cascade of events culminating in vasodilation.[1][2]

The this compound Signaling Pathway: Activation of the NO-sGC-cGMP Cascade

The signaling pathway initiated by this compound in vascular smooth muscle cells is centered around the canonical nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) axis. This pathway is a fundamental regulator of vascular tone.[3][4][5]

Nitric Oxide Release and Soluble Guanylate Cyclase Activation

This compound is reported to promote the release of nitric oxide. NO, a gaseous signaling molecule, readily diffuses from its source and traverses the cell membrane of vascular smooth muscle cells. Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), a heterodimeric enzyme.[3] This binding event induces a conformational change in sGC, leading to its activation. This compound is also described as a direct activator of sGC, suggesting it may enhance the enzyme's activity independently of or synergistically with NO.[1][2]

Cyclic GMP Synthesis and Downstream Effectors

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The accumulation of intracellular cGMP is the central event in the signaling cascade. cGMP then activates cGMP-dependent protein kinase (PKG).[4]

PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a desensitization of the contractile machinery to Ca²⁺. The key mechanisms include:

-

Inhibition of Ca²⁺ influx: PKG can phosphorylate and inhibit L-type Ca²⁺ channels, reducing the influx of extracellular Ca²⁺.

-

Enhanced Ca²⁺ sequestration: PKG can phosphorylate phospholamban, a protein associated with the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This phosphorylation enhances SERCA activity, leading to increased sequestration of Ca²⁺ into the sarcoplasmic reticulum.

-

Activation of K⁺ channels: PKG can activate large-conductance calcium-activated potassium channels (BKCa channels), leading to membrane hyperpolarization, which in turn closes voltage-gated Ca²⁺ channels.

-

Decreased myosin light chain phosphorylation: PKG can phosphorylate and inhibit RhoA, a small GTPase that activates Rho-kinase. Rho-kinase, in turn, inhibits myosin light chain phosphatase (MLCP). By inhibiting the RhoA/Rho-kinase pathway, PKG promotes the activity of MLCP. MLCP dephosphorylates the myosin light chain, leading to smooth muscle relaxation.[4]

The culmination of these events is the relaxation of the vascular smooth muscle, resulting in vasodilation.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table summarizes representative data for other well-characterized soluble guanylate cyclase activators to provide a comparative context for their pharmacological activity.

| Compound | Target | Assay | Value | Organism/Tissue |

| BAY 41-2272 | Soluble Guanylate Cyclase | Vasorelaxation (EC₅₀) | ~30 nM | Rat Aorta |

| Cinaciguat | Soluble Guanylate Cyclase | sGC Activation (EC₅₀) | ~100 nM | Purified Bovine Lung sGC |

| Riociguat | Soluble Guanylate Cyclase | Vasorelaxation (EC₅₀) | ~10 nM | Rabbit Aorta |

| Vericiguat | Soluble Guanylate Cyclase | sGC Activation (EC₅₀) | ~50 nM | Purified Human sGC |

This table presents representative values from various studies on sGC activators and should be considered as a general reference for the potency of this class of compounds.

Experimental Protocols

In Vitro Vasorelaxation Assay Using Isolated Aortic Rings

This protocol describes a standard method to assess the vasodilatory effect of a compound like this compound on isolated arterial segments.

1. Tissue Preparation:

- Male Wistar rats (250-300g) are euthanized by an approved method.

- The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

- The aorta is cleaned of adhering fat and connective tissue and cut into rings of 3-4 mm in length.

- For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a fine wire.

2. Isometric Tension Recording:

- Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with K-H buffer, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.

- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

- The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 g, with the K-H buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

- After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (PE, e.g., 1 µM).

- Once the contraction has reached a stable plateau, cumulative concentrations of this compound (e.g., 1 nM to 100 µM) are added to the organ bath.

- The relaxation response is recorded as a percentage of the pre-contraction induced by PE.

- The EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) can be calculated from the concentration-response curve.

Measurement of cGMP Levels in Cultured Vascular Smooth Muscle Cells (VSMCs)

This protocol outlines a method to quantify the intracellular accumulation of cGMP in response to this compound.

1. Cell Culture:

- Primary VSMCs are isolated from rat aortas by enzymatic digestion and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

- For experiments, cells are seeded in 24-well plates and grown to confluence.

2. Cell Treatment:

- Before the experiment, the culture medium is replaced with serum-free DMEM for 24 hours to induce quiescence.

- The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX (100 µM), for 30 minutes to prevent cGMP degradation.

- This compound is then added at various concentrations and incubated for a specified time (e.g., 10-30 minutes).

3. cGMP Extraction and Quantification:

- The incubation is terminated by removing the medium and adding 0.1 M HCl to lyse the cells and stop enzymatic activity.

- The cell lysates are collected and centrifuged to pellet the protein.

- The supernatant, containing the cGMP, is collected.

- The concentration of cGMP is determined using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

- The protein content of the cell pellet is determined using a standard protein assay (e.g., BCA assay) to normalize the cGMP levels.

Visualizations

Caption: this compound signaling pathway in vascular smooth muscle.

Caption: Experimental workflow for in vitro vasorelaxation assay.

Caption: Logical flow of this compound's mechanism of action.

References

- 1. This compound | 83656-38-6 | Benchchem [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 5. Mathematical modeling of the nitric oxide/cGMP pathway in the vascular smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Ipramidil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipramidil is a pharmaceutical agent identified as a soluble guanylate cyclase (sGC) activator. This technical guide provides a comprehensive overview of the molecular targets of this compound, with a focus on its mechanism of action, downstream signaling pathways, and the experimental methodologies used for its characterization. While specific quantitative binding data for this compound is not extensively available in publicly accessible literature, this document synthesizes the known information regarding its primary molecular target and the broader class of sGC activators to which it belongs.

Introduction

This compound is a vasodilator that has been investigated for its therapeutic potential in cardiovascular conditions such as cardiac arrhythmia. Its primary mechanism of action is the activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates a variety of physiological responses, most notably smooth muscle relaxation and vasodilation.

This guide will detail the molecular interactions of this compound with its target, the downstream signaling cascades, and provide generalized experimental protocols relevant to the study of sGC activators.

Primary Molecular Target: Soluble Guanylate Cyclase (sGC)

The principal molecular target of this compound is the enzyme soluble guanylate cyclase (sGC). sGC is a heterodimeric protein composed of an alpha (α) and a beta (β) subunit. It contains a heme prosthetic group that serves as the receptor for nitric oxide (NO), the endogenous activator of the enzyme.

This compound is classified as an sGC activator, a class of compounds that enhance the activity of sGC. These compounds are of significant interest for the treatment of cardiovascular diseases where the NO-sGC-cGMP signaling pathway is impaired.

Mechanism of Action

As an sGC activator, this compound enhances the production of cGMP from guanosine triphosphate (GTP). This leads to an accumulation of intracellular cGMP, which in turn activates downstream effectors, primarily cGMP-dependent protein kinase (PKG). The activation of PKG initiates a signaling cascade that results in the relaxation of vascular smooth muscle cells, leading to vasodilation and increased blood flow.

Quantitative Data

Despite extensive literature searches, specific quantitative data on the binding affinity of this compound to soluble guanylate cyclase (e.g., Kᵢ or IC₅₀ values) from publicly available scientific research is limited. The following table presents a placeholder for such data, which would be critical for a complete pharmacological profile.

| Compound | Target | Assay Type | Affinity (Kᵢ) | Potency (IC₅₀/EC₅₀) | Reference |

| This compound | Soluble Guanylate Cyclase (sGC) | Radioligand Binding | Data not available | Data not available | |

| This compound | sGC-mediated cGMP production | Functional Assay | Data not available | ||

| This compound | Vasodilation | Functional Assay | Data not available |

Researchers are encouraged to perform dose-response studies to determine the EC₅₀ of this compound in functional assays measuring cGMP accumulation or vasodilation to populate this table.

Signaling Pathways

The activation of sGC by this compound initiates a well-characterized signaling pathway that plays a crucial role in cardiovascular homeostasis.

The sGC-cGMP-PKG Signaling Cascade

The primary signaling pathway modulated by this compound is the sGC-cGMP-PKG cascade. The key steps are as follows:

-

sGC Activation: this compound binds to and activates soluble guanylate cyclase.

-

cGMP Synthesis: Activated sGC catalyzes the conversion of GTP to cGMP.

-

PKG Activation: Increased intracellular levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG).

-

Phosphorylation of Downstream Targets: PKG phosphorylates various downstream protein targets, including ion channels and contractile proteins within smooth muscle cells.

-

Physiological Response: The net effect of this cascade is a decrease in intracellular calcium concentration, leading to smooth muscle relaxation, vasodilation, and increased blood flow.

The following diagram illustrates the logical flow of this signaling pathway.

Experimental Protocols

Radioligand Binding Assay for sGC

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for soluble guanylate cyclase. This requires a suitable radioligand that binds to sGC.

Objective: To determine the inhibition constant (Kᵢ) of this compound for sGC.

Materials:

-

Purified soluble guanylate cyclase

-

Radioligand (e.g., [³H]-labeled sGC ligand)

-

This compound (or other test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microtiter plate, combine the purified sGC enzyme, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

The following diagram outlines the workflow for this assay.

cGMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cGMP in a cellular context.

Objective: To determine the potency (EC₅₀) of this compound in stimulating cGMP production.

Materials:

-

Cell line expressing sGC (e.g., vascular smooth muscle cells, or a recombinant cell line)

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Cell lysis buffer

-

cGMP immunoassay kit (e.g., ELISA or TR-FRET based)

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a defined period (e.g., 30 minutes) to inhibit cGMP breakdown.

-

Stimulation: Treat the cells with varying concentrations of this compound for a specific time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cGMP.

-

cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

The following diagram outlines the workflow for this assay.

Conclusion

This compound's primary molecular target is soluble guanylate cyclase. As an sGC activator, it enhances the production of cGMP, leading to vasodilation. While specific quantitative pharmacological data for this compound remains to be fully elucidated in publicly accessible literature, the established mechanisms of sGC activation and the downstream signaling pathways provide a strong framework for understanding its biological effects. The experimental protocols outlined in this guide offer a basis for the further characterization of this compound and other novel sGC activators, which hold promise for the treatment of a range of cardiovascular diseases. Further research is warranted to precisely quantify the binding affinity and potency of this compound to facilitate its potential clinical development.

In-depth Technical Guide on Ipramidil: Pharmacokinetics and Pharmacodynamics

An examination of the available scientific literature reveals a significant scarcity of detailed information regarding the pharmacokinetics and pharmacodynamics of Ipramidil. The majority of search results pertain to "Iopamidol," a radiographic contrast agent, suggesting a potential for nomenclature confusion or the limited clinical development of this compound.

One available source describes this compound as a soluble guanylate cyclase activator intended for the treatment of cardiac arrhythmia and ventricular dysfunction.[1] This mechanism of action involves increasing the levels of cyclic guanosine monophosphate (cGMP) in cardiac and vascular cells, which is expected to lead to vasodilation and increased blood flow.[1] The same source suggests its potential use in diagnosing fatty acid metabolism and indicates that it can be administered orally or intravenously at a recommended dose of 1mg/kg, or 2mg/kg for patients with congestive heart failure.[1]

Experimental protocols for key experiments, essential for a technical guide, are also absent from the available information. Without access to primary research articles or clinical trial data, it is not possible to provide detailed methodologies for the assessment of this compound's effects.

Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz is not feasible due to the lack of foundational information.

Pharmacodynamics: Proposed Mechanism of Action

Based on the limited information, the proposed pharmacodynamic effect of this compound centers on the activation of soluble guanylate cyclase (sGC).[1]

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Ipramidil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipramidil, with the CAS number 83656-38-6, is a furoxan-based compound investigated for its potential therapeutic applications stemming from its activity as a nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. It details a plausible synthetic pathway, outlines its mechanism of action as a soluble guanylate cyclase (sGC) activator, and presents its key physicochemical properties. Furthermore, this document includes detailed experimental protocols for the synthesis and biological characterization of this compound, aimed at facilitating further research and development in the field of cardiovascular and related therapies.

Chemical Properties of this compound

This compound, systematically named 2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide, is a heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole 2-oxide) class. Its chemical structure is characterized by a central furoxan ring substituted with two isopropylamide groups.

| Property | Value | Reference |

| IUPAC Name | 2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide | |

| CAS Number | 83656-38-6 | |

| Molecular Formula | C₁₀H₁₆N₄O₄ | [1][2] |

| Molecular Weight | 256.26 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | |

| Melting Point | Not available | |

| pKa | Not available |

Synthesis of this compound

A detailed, step-by-step synthesis of this compound has not been explicitly reported in publicly available literature. However, based on established synthetic methodologies for furoxan-3,4-dicarboxamides, a plausible multi-step synthesis is proposed below. The key starting material would be a dialkyl furoxan-3,4-dicarboxylate, which can be synthesized from the corresponding dialkyl dioxime.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process starting from dimethyl furoxan-3,4-dicarboxylate:

Step 1: Synthesis of Dimethyl Furoxan-3,4-dicarboxylate

This intermediate can be synthesized from dimethyl dioxime through an oxidative cyclization reaction.

Step 2: Amidation of Dimethyl Furoxan-3,4-dicarboxylate

The diester is then reacted with isopropylamine to form the desired N,N'-diisopropyl-furoxan-3,4-dicarboxamide (this compound).

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of Dimethyl Furoxan-3,4-dicarboxylate

-

Materials: Dimethyl dioxime, dinitrogen tetroxide (N₂O₄), anhydrous diethyl ether.

-

Procedure:

-

Dissolve dimethyl dioxime (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Cool the solution to 0°C in an ice bath.

-

Bubble a stream of dinitrogen tetroxide (N₂O₄) gas through the solution for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, purge the solution with nitrogen gas to remove excess N₂O₄.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl furoxan-3,4-dicarboxylate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Synthesis of this compound

-

Materials: Dimethyl furoxan-3,4-dicarboxylate, isopropylamine, methanol, triethylamine (optional).

-

Procedure:

-

Dissolve dimethyl furoxan-3,4-dicarboxylate (1 equivalent) in methanol in a sealed reaction vessel.

-

Add an excess of isopropylamine (at least 2.2 equivalents) to the solution. A catalytic amount of a non-nucleophilic base such as triethylamine can be added to facilitate the reaction.

-

Heat the mixture at reflux for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

-

Mechanism of Action

This compound functions as a nitric oxide (NO) donor. The furoxan ring is a key structural feature that, upon enzymatic or chemical reduction in vivo, releases NO. The liberated NO then activates soluble guanylate cyclase (sGC), a key enzyme in the cardiovascular system. Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels triggers a cascade of downstream signaling events, ultimately resulting in smooth muscle relaxation and vasodilation.

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocols for Biological Evaluation

In Vitro Vasodilation Assay

This protocol is designed to assess the vasodilatory effect of this compound on isolated arterial rings.

-

Materials: Isolated rat aortic rings, Krebs-Henseleit solution, phenylephrine (PE), acetylcholine (ACh), sodium nitroprusside (SNP), this compound stock solution (in DMSO), organ bath system with force transducers.

-

Procedure:

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

-

Induce contraction with phenylephrine (PE, 1 µM).

-

Once a stable contraction is achieved, test for endothelium integrity by adding acetylcholine (ACh, 10 µM). A relaxation of >70% indicates intact endothelium.

-

Wash the rings and allow them to return to baseline tension.

-

Re-contract the rings with PE (1 µM).

-

Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the bath.

-

Record the relaxation response at each concentration.

-

A positive control (e.g., sodium nitroprusside) and a vehicle control (DMSO) should be run in parallel.

-

Express the relaxation as a percentage of the PE-induced pre-contraction.

-

Soluble Guanylate Cyclase (sGC) Activation Assay

This assay measures the ability of this compound to directly activate sGC.

-

Materials: Purified sGC enzyme, GTP, this compound, NO donor (e.g., SNP as a positive control), reaction buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 1 mM DTT, 0.5 mM GTP), cGMP enzyme immunoassay (EIA) kit.

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and purified sGC enzyme.

-

Add varying concentrations of this compound or the positive control (SNP) to the reaction mixture.

-

Initiate the reaction by adding GTP.

-

Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.

-

Calculate the fold activation of sGC by this compound compared to the basal activity (no drug).

-

Conclusion

This compound presents an interesting scaffold for the development of novel therapeutic agents, particularly in the cardiovascular arena, due to its function as a nitric oxide donor. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its mechanism of action. The detailed experimental protocols are intended to serve as a practical resource for researchers aiming to further investigate the synthesis and biological activities of this compound and related furoxan derivatives. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Ipramidil: A Technical Guide to a Potent Vasodilator of the Furazanone Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ipramidil (CAS 83656-38-6), a potent vasodilator belonging to the furazanone class of compounds. Initially miscategorized in some contexts as a pyrazolo[1,5-a]pyrimidine derivative, this compound's true chemical identity is N,N-diisopropyl-3,4-furazandicarboxamide 2-oxide. Its mechanism of action involves the release of nitric oxide (NO), leading to the activation of soluble guanylate cyclase (sGC) and subsequent vasodilation. This guide details this compound's chemical structure, synthesis, mechanism of action, and available pharmacological data, presenting quantitative information in structured tables and illustrating key pathways and workflows with diagrams. The content is intended to serve as a foundational resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Introduction

This compound is a pharmaceutical compound investigated for its significant vasodilator properties, with potential applications in the treatment of cardiac conditions such as arrhythmia and ventricular dysfunction.[1] It functions as a soluble guanylate cyclase (sGC) activator by donating nitric oxide (NO), which plays a crucial role in vasodilation and blood flow regulation.[1][2] Preclinical studies have suggested that this compound's vasodilator action on coronary vessels may be more potent than that of the commonly used vasodilator, glyceryl trinitrate.[2] This guide aims to consolidate the available technical information on this compound, with a focus on its chemical characteristics, synthesis, and pharmacological profile.

Chemical Structure and Properties

Contrary to some initial classifications, this compound is not a pyrazolo[1,5-a]pyrimidine derivative. Its core structure is a furazanone ring. The definitive chemical identity of this compound is N,N-diisopropyl-3,4-furazandicarboxamide 2-oxide.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83656-38-6 | [1] |

| Molecular Formula | C₁₀H₁₆N₄O₄ | [1] |

| Molecular Weight | 256.26 g/mol | [1] |

| IUPAC Name | 2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide | [2] |

| Synonyms | C80 1324, N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide | [2] |

Synthesis

The synthesis of this compound involves the nitration of isosorbide as a key step.[2] While a detailed, step-by-step industrial synthesis protocol is not publicly available, the general synthesis of related 3,4-disubstituted-1,2,5-oxadiazole-2-oxides (furoxans) can provide a basis for understanding the synthetic route.

A general approach to the synthesis of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides involves the reaction of a substituted ethene with an aqueous sodium nitrite solution in acetic acid.[3] For this compound, a plausible synthetic pathway would involve the creation of a precursor molecule containing the diisopropylamide functionalities, followed by the formation of the furazanone ring.

Mechanism of Action

This compound exerts its pharmacological effects through the nitric oxide (NO) signaling pathway. As a furazanone derivative, it acts as an NO donor. The release of NO is typically mediated by a reaction with thiols.[2]

The liberated NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and relaxation of the vascular smooth muscle, causing vasodilation.[2]

Pharmacological Data

Quantitative pharmacological data for this compound is limited in publicly accessible literature. Preclinical investigations have primarily focused on its cardiovascular effects in isolated organ models.

Table 2: Preclinical Pharmacological Data for this compound

| Parameter | Finding | Experimental Model | Reference |

| Vasodilator Activity | Marked dilator activity in the coronary circulation. More potent than glyceryl trinitrate in increasing coronary flow. | Isolated working guinea pig hearts | [2] |

| Inotropic Effect | Weak positive inotropic effect (slight increase in the force of heart contractions). | Not specified | [2] |

| Tachyphylaxis | Does not induce tachyphylaxis (rapid decrease in response). | Not specified | [2] |

Further research is required to determine key quantitative parameters such as IC₅₀ and EC₅₀ values for sGC activation, as well as comprehensive pharmacokinetic (ADME) and pharmacodynamic profiles.

Experimental Protocols

In Vitro sGC Activation Assay

This protocol outlines a general method for measuring the in vitro activation of sGC by a test compound like this compound.

Methodology:

-

Preparation of Purified sGC: Purify soluble guanylate cyclase from a suitable source (e.g., bovine lung) or use a commercially available recombinant enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing a known concentration of purified sGC, a phosphodiesterase inhibitor (to prevent cGMP degradation), and guanosine triphosphate (GTP).

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control and a positive control (e.g., a known sGC activator like YC-1).

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by adding a solution like ice-cold trichloroacetic acid.

-

cGMP Quantification: Measure the amount of cGMP produced in each reaction tube using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Analysis: Plot the cGMP concentration against the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Ex Vivo Vasodilation Assay

This protocol describes a general method to assess the vasodilatory effects of this compound on isolated blood vessels.

Methodology:

-

Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Contraction Induction: Induce a sustained contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Measurement of Relaxation: Record the changes in isometric tension of the arterial rings after each addition of this compound.

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ value.

Conclusion

This compound is a furazanone-based vasodilator that acts as a nitric oxide donor, leading to the activation of the sGC-cGMP signaling pathway. While preclinical data suggest its potential as a potent cardiovascular agent, a comprehensive understanding of its pharmacological profile is still lacking. This technical guide has consolidated the available information on this compound's chemical nature, mechanism of action, and has provided a framework for its further investigation. Future research should focus on elucidating its detailed synthesis, obtaining robust quantitative pharmacological data, and conducting well-designed preclinical and clinical studies to fully evaluate its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 83656-38-6 | Benchchem [benchchem.com]

- 3. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ipramidil and Nitric Oxide Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipramidil (also known as C80-1324) is a vasodilator agent belonging to the furoxan class of compounds. Its mechanism of action is intrinsically linked to the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its role as a nitric oxide donor and its subsequent effects on the NO-cGMP signaling pathway. Detailed experimental protocols for assessing its activity and quantitative data from relevant studies are presented to support further research and development.

Core Mechanism of Action: Nitric Oxide Donation and Soluble Guanylate Cyclase Activation

This compound exerts its vasodilatory effects primarily through the direct release of nitric oxide. As a furoxan derivative, this compound undergoes biotransformation, leading to the liberation of NO. This exogenous NO then activates soluble guanylate cyclase (sGC), a key enzyme in vascular smooth muscle cells. The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration initiates a signaling cascade that results in vasodilation.[1][2]

The primary signaling pathway for this compound-induced vasodilation is as follows:

Quantitative Data on this compound's Vasodilatory Effects

Quantitative data on the vasodilatory potency of this compound has been primarily derived from ex vivo studies using isolated heart preparations. These studies allow for the direct measurement of coronary blood flow in response to drug administration.

| Parameter | Value | Species/Model | Experimental Condition | Reference |

| Increase in Coronary Flow | 67 ± 9% | Isolated Guinea Pig Heart | 1 µg/mL this compound | [1] |

| Coronary Dilation | Significant active dilation | Isolated Hearts | Not specified | [1] |

| Inotropic Effect | Weak positive | Isolated Hearts | Not specified | [1] |

| Chronotropic Effect | 10-30 beats per minute increase | Isolated Hearts | Concentration independent | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the nitric oxide-releasing and vasodilatory properties of this compound.

Langendorff Isolated Heart Preparation for Coronary Vasodilation

The Langendorff apparatus is a classic ex vivo method to study the effects of pharmacological agents on the heart, including coronary blood flow, in the absence of systemic physiological variables.

Objective: To quantify the effect of this compound on coronary blood flow in an isolated heart.

Experimental Workflow:

Materials:

-

Langendorff apparatus

-

Krebs-Henseleit buffer (composition below)

-

Animal model (e.g., guinea pig)

-

This compound stock solution

-

Perfusion pump

-

Flowmeter

-

Data acquisition system

Krebs-Henseleit Buffer Composition:

| Component | Concentration (mM) |

| NaCl | 118 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| MgSO₄ | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25 |

| Glucose | 11 |

Procedure:

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols.

-

Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Cannulate the aorta on the Langendorff apparatus for retrograde perfusion.

-

Perfusion: Begin perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 60 mmHg) and temperature (37°C).

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline coronary flow is recorded.

-

Drug Administration: Introduce this compound into the perfusion buffer at various concentrations.

-

Data Collection: Continuously monitor and record coronary flow using a flowmeter.

-

Data Analysis: Calculate the percentage change in coronary flow from baseline for each concentration of this compound.

Griess Assay for Nitric Oxide Quantification

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide by detecting its stable breakdown product, nitrite (NO₂⁻).

Objective: To quantify the amount of nitric oxide released from this compound in a cell-free system.

Experimental Workflow:

Materials:

-

This compound

-

Griess Reagent:

-

Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

-

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same buffer as the this compound samples.

-

Sample Preparation: Dissolve this compound at various concentrations in a suitable buffer.

-

Incubation: Incubate the this compound solutions under conditions that promote NO release (e.g., in the presence of a thiol like L-cysteine at 37°C).

-

Griess Reaction: a. To 50 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent A. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B to each well. d. Incubate for another 5-10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations. Use this curve to determine the nitrite concentration in the this compound samples, which corresponds to the amount of NO released.

Chemiluminescence for Direct Nitric Oxide Detection

Chemiluminescence offers a highly sensitive and direct method for measuring nitric oxide in real-time.

Objective: To directly measure the real-time release of nitric oxide from this compound.

Experimental Workflow:

Materials:

-

Chemiluminescence nitric oxide analyzer

-

This compound solution

-

Reaction vessel

-

Inert gas (e.g., nitrogen) for purging

Procedure:

-

Instrument Setup: Calibrate the chemiluminescence NO analyzer according to the manufacturer's instructions.

-

Sample Preparation: Prepare a solution of this compound in a deoxygenated buffer.

-

Measurement: Inject the this compound solution into the reaction vessel of the analyzer. An inert gas carries the released NO into the reaction chamber.

-

Reaction and Detection: In the reaction chamber, the NO gas reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂). As the NO₂ decays to its ground state, it emits light (chemiluminescence).

-

Quantification: A photomultiplier tube detects the emitted light, and the signal is proportional to the concentration of NO in the sample.

Conclusion

This compound is a furoxan-based vasodilator that functions as a nitric oxide donor. Its therapeutic effect is mediated through the activation of soluble guanylate cyclase and the subsequent increase in intracellular cGMP levels, leading to vasodilation. The experimental protocols detailed in this guide, including the Langendorff isolated heart preparation, Griess assay, and chemiluminescence, provide a robust framework for the continued investigation and characterization of this compound and other novel nitric oxide-releasing compounds. Further research is warranted to fully elucidate the quantitative aspects of its NO release kinetics and its full pharmacological profile.

References

The Role of Ipramidil in Guanylate Cyclase Stimulation: An In-depth Technical Analysis

An important note for the reader: Extensive research of publicly available scientific literature did not yield any direct evidence or studies detailing the stimulation of guanylate cyclase by a compound named "Ipramidil." The information that follows provides a comprehensive overview of the well-established mechanisms of guanylate cyclase stimulation, which is likely the core scientific interest of your query. This guide will delve into the nitric oxide (NO) signaling pathway and the classes of compounds known to modulate this critical enzymatic activity.

Introduction to Soluble Guanylate Cyclase (sGC)

Soluble guanylate cyclase (sGC) is a critical enzyme in various physiological processes, most notably in the regulation of vascular tone.[1] It is an intracellular receptor for nitric oxide (NO).[1][2] sGC is a heterodimeric protein composed of an alpha (α) and a beta (β) subunit, which contains a heme prosthetic group essential for NO binding and subsequent enzyme activation.[1] The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][3]

The biological effects of cGMP are multifaceted and are primarily mediated through three main types of intracellular effectors: cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[3] The degradation of cGMP is catalyzed by several PDE families, which themselves are targets for therapeutic intervention.[3]

The Nitric Oxide (NO) - sGC - cGMP Signaling Pathway

The canonical pathway for sGC activation begins with the synthesis of nitric oxide. In the cardiovascular system, endothelial cells produce NO from the amino acid L-arginine, a reaction catalyzed by endothelial nitric oxide synthase (eNOS).[1][3][4] Once synthesized, NO, being a diffusible gas, readily crosses cell membranes and enters adjacent vascular smooth muscle cells.[3][5][6]

Within the smooth muscle cell, NO binds to the ferrous heme moiety of sGC.[7] This binding event induces a conformational change in the sGC enzyme, leading to its activation and a subsequent increase in the production of cGMP.[6] The elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. A key outcome of PKG activation in vascular smooth muscle is the reduction of intracellular calcium levels and the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[5][6]

This NO-sGC-cGMP signaling cascade is a fundamental mechanism for regulating blood pressure and blood flow.[1]

Pharmacological Modulation of Soluble Guanylate Cyclase

Impaired NO bioavailability or responsiveness is implicated in the pathophysiology of several cardiovascular diseases.[3] Consequently, pharmacological agents that can enhance the activity of sGC have been developed as therapeutic agents. These compounds are broadly classified into two categories: sGC stimulators and sGC activators.

sGC Stimulators

sGC stimulators are compounds that increase the activity of sGC in its reduced (ferrous heme) state.[8] These molecules act synergistically with NO, meaning they enhance the enzyme's sensitivity to its natural ligand.[1][8] This synergistic action allows for a more robust response even in the presence of low levels of endogenous NO.[8] Examples of sGC stimulators include riociguat and vericiguat, which have been approved for the treatment of pulmonary arterial hypertension and chronic heart failure, respectively.[8]

sGC Activators

In contrast to stimulators, sGC activators are designed to target sGC that is in an oxidized (ferric heme) or heme-free state.[8] Under conditions of oxidative stress, the heme group of sGC can become oxidized, rendering the enzyme unresponsive to NO.[1] sGC activators can directly stimulate these pathologically altered forms of the enzyme, independent of NO.[8] Cinaciguat is an example of an sGC activator.[2][8]

Quantitative Data on sGC Modulators

The following table summarizes publicly available data for representative sGC modulators. It is important to note that specific values can vary depending on the experimental conditions.

| Compound | Class | Target | EC50 | Therapeutic Use |

| Riociguat | sGC Stimulator | Reduced sGC | Varies by study | Pulmonary Arterial Hypertension[8] |

| Vericiguat | sGC Stimulator | Reduced sGC | Varies by study | Chronic Heart Failure[8] |

| Cinaciguat | sGC Activator | Oxidized/Heme-free sGC | Varies by study | Investigational |

| YC-1 | sGC Stimulator | Reduced sGC | Varies by study | Preclinical Research[7] |

Experimental Protocols

The study of guanylate cyclase stimulation involves a variety of in vitro and in vivo experimental techniques. Below are generalized protocols for key assays.

Measurement of Guanylate Cyclase Activity

This assay directly measures the enzymatic activity of sGC.

-

Preparation of sGC: Purified recombinant sGC or tissue homogenates containing sGC are used as the enzyme source.

-

Reaction Mixture: The enzyme preparation is incubated in a reaction buffer containing GTP (the substrate), MgCl2 or MnCl2 (as cofactors), and a phosphodiesterase inhibitor (to prevent cGMP degradation).

-

Incubation: The test compound (e.g., an sGC stimulator) and/or an NO donor are added to the reaction mixture, and the reaction is initiated by the addition of GTP. The mixture is incubated at a controlled temperature (typically 37°C) for a defined period.

-

Termination: The reaction is stopped, often by the addition of a strong acid or by heat inactivation.

-

cGMP Quantification: The amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or mass spectrometry.

Measurement of Intracellular cGMP Levels

This assay determines the effect of a compound on cGMP levels within intact cells or tissues.

-

Cell/Tissue Preparation: Cultured cells (e.g., vascular smooth muscle cells) or isolated tissues (e.g., aortic rings) are prepared and maintained in an appropriate physiological buffer.

-

Treatment: The cells or tissues are treated with the test compound for a specified duration.

-

Lysis: The cells or tissues are lysed to release intracellular components, including cGMP.

-

cGMP Quantification: The concentration of cGMP in the lysate is measured using a sensitive detection method like ELISA or RIA.

Visualizing the Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: The Nitric Oxide (NO) - sGC - cGMP signaling pathway leading to vasodilation.

Caption: A generalized experimental workflow for measuring intracellular cGMP levels.

Conclusion

While the specific compound "this compound" does not appear in the scientific literature in the context of guanylate cyclase stimulation, the underlying principle of modulating this enzyme holds significant therapeutic importance. The NO-sGC-cGMP pathway is a central regulator of vascular homeostasis, and pharmacological agents that target sGC, such as stimulators and activators, have emerged as valuable treatments for cardiovascular diseases. Further research into novel modulators of this pathway continues to be an active and promising area of drug development.

References

- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Medical Imaging: The Early Discovery and Development of Iopamidol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, marked a pivotal advancement in diagnostic imaging. Developed by the Italian company Bracco, its introduction in the early 1980s revolutionized radiological procedures by offering a significantly improved safety and tolerability profile compared to the high-osmolar ionic agents of the time. This technical guide provides a comprehensive overview of the early discovery and development of Iopamidol, detailing its synthesis, mechanism of action, preclinical toxicology, and foundational clinical trial data. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Early Discovery and Development

The quest for a safer radiographic contrast agent was a significant challenge in the mid-20th century. The first generation of ionic contrast media, while effective in opacifying blood vessels and organs for X-ray imaging, were associated with a high incidence of adverse effects. These effects, ranging from pain and discomfort upon injection to severe allergic reactions and nephrotoxicity, were largely attributed to their high osmolality, which was five to six times greater than that of blood plasma.[1]

Recognizing this unmet clinical need, Bracco initiated an intensive research and development program in the 1970s. This effort, led by a dedicated team of scientists, aimed to synthesize a new class of contrast agents that were non-ionic and had lower osmolality, thereby reducing the physiological burden on patients. This research culminated in the synthesis of Iopamidol, a molecule that represented a breakthrough in the field. Iopamidol was launched in Italy and Germany in 1981 and quickly became the gold standard in diagnostic imaging, a testament to its innovative design and superior clinical performance.[1]

Mechanism of Action

The primary function of Iopamidol is to enhance the contrast of internal body structures during X-ray-based imaging procedures, such as computed tomography (CT) and angiography. Its mechanism of action is not pharmacological but physical. The Iopamidol molecule contains three iodine atoms, which have a high atomic number. These iodine atoms are highly effective at absorbing X-rays.

When Iopamidol is administered intravenously, it is rapidly distributed throughout the extracellular fluid. As it flows through the blood vessels and permeates the interstitial spaces of tissues, the high concentration of iodine atoms in the solution increases the attenuation of X-rays in these areas compared to surrounding tissues. This differential absorption of X-rays creates a clear distinction between the targeted structures and the background, resulting in a high-contrast image that allows for detailed visualization of anatomy and pathology.

The non-ionic nature of Iopamidol means it does not dissociate into charged particles in solution, a key factor in its reduced osmolality and improved safety profile.

Synthesis of Iopamidol

The synthesis of Iopamidol is a multi-step process that involves the creation of a tri-iodinated aromatic backbone followed by the attachment of hydrophilic side chains that confer its non-ionic character and water solubility. The following is a representative laboratory-scale synthesis protocol derived from the chemical literature.

Experimental Protocol: Synthesis of Iopamidol

Step 1: Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

-

Reaction Setup: In a suitable reaction vessel, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide is dissolved in an aqueous medium.

-

Iodination: The solution is heated to approximately 70-90°C. An iodinating agent, such as iodine chloride (ICl), is added dropwise to the reaction mixture while maintaining the pH between 2 and 3.[2]

-

Quenching: After the iodination is complete, the reaction is quenched by adding a suitable reagent, such as sodium bisulfite, to neutralize any excess iodinating agent.[3]

-

Decolorization and Crystallization: The pH of the solution is adjusted to above 4, and a decolorizing agent is added. The mixture is then cooled to induce crystallization of the product.[2][3]

-

Isolation: The crystalline product, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is isolated by filtration and washed.[2]

Step 2: Acylation to form Iopamidol

-

Reaction Setup: The product from Step 1 is dissolved in a suitable solvent, such as N,N-dimethylacetamide.

-

Acylation: (S)-2-acetoxypropionyl chloride is added to the solution. The reaction proceeds at room temperature.

-

Hydrolysis: The resulting intermediate is then hydrolyzed using an alkaline aqueous medium to remove the acetyl protecting group, yielding Iopamidol.

-

Purification: The final product is purified by recrystallization from a suitable solvent system, such as a mixture of 2-methoxyethanol and butanol, to achieve high purity.

Preclinical Development

The preclinical evaluation of Iopamidol was extensive, focusing on its acute and subacute toxicity, as well as its pharmacokinetic profile in various animal models. These studies were crucial in establishing the safety of the compound before its introduction into human trials.

Preclinical Toxicology

Acute toxicity studies were conducted in several animal species to determine the median lethal dose (LD50). The results demonstrated a very low acute toxicity for Iopamidol, with high LD50 values across all tested species.

| Preclinical Acute Toxicity of Iopamidol | |

| Species | Route of Administration |

| Mouse | Oral |

| Intraperitoneal | |

| Intravenous | |

| Rat | Oral |

| Intraperitoneal | |

| Intravenous | |

| Rabbit | Intravenous |

| Dog | Intravenous |

Data compiled from publicly available safety data sheets.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals revealed that Iopamidol is rapidly distributed and eliminated. In dogs, over 90% of the administered dose was eliminated from the central nervous system within 24 hours. In rabbits, renal excretion was the primary route of elimination, with evidence of both tubular secretion at low blood levels and glomerular filtration at higher concentrations.

| Preclinical Pharmacokinetic Parameters of Iopamidol in Carp | |

| Parameter | Value |

| Elimination Half-life (t½) | 20.39 hr |

| Total Clearance (CL) | 3.04 ml/hr/kg |

| Volume of Distribution (Vd) | 79.92 ml/kg |

Data from a study in Common Carp (Cyprinus carpio). Note that pharmacokinetic parameters can vary significantly between species.[4]

Early Clinical Development

The clinical development of Iopamidol confirmed the promising results from preclinical studies. Early clinical trials in humans focused on the safety, tolerability, and efficacy of Iopamidol in various radiological procedures.

Phase I and Early Clinical Studies

Phase I and subsequent clinical studies demonstrated that Iopamidol was well-tolerated by patients. The incidence of adverse reactions was significantly lower compared to older ionic contrast agents. The most common side effects were mild and transient, such as a sensation of warmth or mild pain at the injection site.

The pharmacokinetic profile of Iopamidol in humans was characterized by a two-compartment open model with first-order elimination. The plasma half-life was approximately two hours in subjects with normal renal function and was not dose-dependent. Iopamidol is not metabolized and is excreted unchanged, primarily by the kidneys.[1]

| Incidence of Adverse Reactions in Early Clinical Studies of Iopamidol (N≈2246 patients) | |

| Adverse Reaction | Estimated Overall Incidence |

| > 1% | |

| Pain | 2.8% |

| Hot flashes | 1.5% |

| Burning sensation | 1.4% |

| Warmth | 1.1% |

| ≤ 1% | |

| Cardiovascular | Tachycardia, hypotension, hypertension, myocardial ischemia, circulatory collapse, S-T segment depression, bigeminy, extrasystoles, ventricular fibrillation, angina pectoris, bradycardia, transient ischemic attack, thrombophlebitis |

| Nervous System | Vasovagal reaction, tingling in extremities, headache, fever, chills, excessive sweating, back spasm |

| Gastrointestinal | Nausea, vomiting |

| Respiratory | None with >1% incidence |

| Skin and Appendages | Hives, taste alterations |

| Urogenital | Urinary retention |

Data compiled from the ISOVUE® (Iopamidol Injection) prescribing information, based on clinical studies in approximately 2246 patients.[4]

Conclusion

The early discovery and development of Iopamidol represent a landmark achievement in the field of medical diagnostics. Through a dedicated research program, Bracco successfully addressed the significant safety concerns associated with previous generations of contrast media. The synthesis of this non-ionic, low-osmolar agent provided a much safer and better-tolerated option for patients undergoing radiological examinations. The preclinical and early clinical data unequivocally demonstrated its favorable safety and pharmacokinetic profiles, paving the way for its widespread adoption and enduring legacy as a cornerstone of modern medical imaging.

References

- 1. Isovue-M (Iopamidol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 3. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Navigating the Coronary Maze: A Technical Guide to Vasodilator Effects on Myocardial Perfusion

A note on the subject: Initial searches for "Ipramidil" did not yield specific results related to coronary circulation. It is possible that this is a lesser-known compound or a potential misspelling of a drug with similar phonetic characteristics. This guide will, therefore, focus on the well-documented effects of various vasodilatory agents on coronary circulation, providing a comprehensive overview for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are broadly applicable to the study of novel coronary vasodilators.

Introduction to Coronary Vasodilation

The regulation of coronary blood flow is a complex interplay of metabolic demand, endothelial function, and neurohormonal control. Pharmacological intervention to modulate coronary circulation is a cornerstone of cardiovascular medicine, particularly in the management of ischemic heart disease. This guide delves into the mechanisms, experimental evaluation, and quantitative effects of select vasodilators on coronary perfusion.

Alpha-Adrenergic Blockade: The Case of Urapidil

Urapidil is an alpha-adrenergic blocking agent that has been studied for its effects on coronary blood flow. Its mechanism involves the antagonism of adrenergic coronary vasoconstriction.

Quantitative Effects of Urapidil on Hemodynamics and Coronary Flow

The following table summarizes the hemodynamic and coronary blood flow changes observed in a study involving exercising canines.

| Parameter | Condition | Control | Urapidil (3 mg/kg) |

| Arterial Blood Pressure (mmHg) | Rest | 102 ± 3 | 88 ± 4 |

| Light Exercise | 115 ± 4 | 101 ± 4 | |

| Moderate Exercise | 125 ± 5 | 110 ± 5 | |

| Heavy Exercise | 138 ± 6 | 122 ± 6 | |

| Heart Rate (beats/min) | Rest | 105 ± 7 | 108 ± 7 |

| Light Exercise | 155 ± 8 | 170 ± 8 | |

| Moderate Exercise | 185 ± 9 | 195 ± 9 | |

| Heavy Exercise | 210 ± 10 | 215 ± 10 | |

| Coronary Blood Flow (ml/min) | Rest | 35 ± 3 | 40 ± 4 |

| Light Exercise | 60 ± 5 | 75 ± 6 | |

| Moderate Exercise | 80 ± 7 | 95 ± 8 | |

| Heavy Exercise | 100 ± 9 | 105 ± 9 | |

| Myocardial O2 Consumption (ml O2/min) | Rest | 4.5 ± 0.4 | 5.0 ± 0.5 |

| Light Exercise | 8.0 ± 0.7 | 9.5 ± 0.8 | |

| Moderate Exercise | 11.0 ± 1.0 | 12.5 ± 1.1 | |

| Heavy Exercise | 14.0 ± 1.2 | 14.5 ± 1.2 | |

| *p < 0.05 vs. Control |

Experimental Protocol: Urapidil in a Canine Exercise Model

-

Animal Model: Eleven trained dogs accustomed to running on a motorized treadmill.

-

Instrumentation:

-

An electromagnetic flowmeter was placed on the left circumflex coronary artery to measure coronary blood flow (CBF).

-

Catheters were inserted into the aorta and coronary sinus for blood sampling and pressure measurements.

-

-

Drug Administration: Urapidil was administered intravenously at a dose of 3 mg/kg.

-

Experimental Procedure:

-

Baseline measurements were taken at rest.

-

Dogs underwent a graded treadmill exercise protocol.

-

Hemodynamic parameters, CBF, and myocardial arteriovenous O2 extraction were measured at each exercise stage.

-

The protocol was repeated after the administration of urapidil.

-

-

Key Findings: Urapidil was found to antagonize adrenergic coronary vasoconstriction, which normally limits the increase in coronary blood flow during exercise[1].

Signaling Pathway and Experimental Workflow

Caption: Urapidil's mechanism of action in promoting coronary vasodilation.

Caption: Workflow of the canine exercise model for studying Urapidil.

Potassium Channel Openers: The Example of Pinacidil

Pinacidil is a potassium channel opener that induces vasodilation by hyperpolarizing vascular smooth muscle cells.

Quantitative Effects of Pinacidil on Coronary Blood Flow

The following table presents data from a study in awake dogs, examining the impact of pinacidil on myocardial blood flow with and without coronary artery stenosis.

| Parameter | Condition | No Stenosis | Moderate Stenosis | Severe Stenosis |

| Coronary Blood Flow (% increase from baseline) | Low-Dose Pinacidil (0.18 mg/kg) | 227 ± 17 | - | - |

| High-Dose Pinacidil (0.32 mg/kg) | 321 ± 31 | - | - | |

| Endo/Epi Flow Ratio | Control | 1.33 | - | - |

| Low-Dose Pinacidil | 1.33 | Decreased | Decreased | |

| High-Dose Pinacidil | 0.93 | Decreased | Decreased | |

| p < 0.05 vs. Control |

Experimental Protocol: Pinacidil in an Awake Dog Model

-

Animal Model: Eleven awake dogs.

-

Instrumentation: Radioactive microspheres were used to measure myocardial blood flow.

-

Drug Administration: Pinacidil was administered intravenously at two doses: a low dose (0.18 ± 0.02 mg/kg) to decrease mean arterial pressure by ~10 mmHg, and a high dose (0.32 ± 0.03 mg/kg) to decrease it by ~20 mmHg.

-

Experimental Procedure:

-

Measurements were taken under normal conditions (unimpeded arterial inflow).

-

Two levels of coronary stenosis were induced: moderate (limiting blood flow to ~60% above basal) and severe (limiting blood flow to ~30% above basal).

-

Myocardial blood flow, including the transmural distribution (endo/epi ratio), was measured at baseline and after each dose of pinacidil, with and without stenosis.

-

-

Key Findings: Pinacidil significantly increased coronary blood flow in the absence of stenosis. However, in the presence of stenosis, it could lead to a redistribution of blood flow away from the subendocardium, potentially aggravating ischemia[2].

Signaling Pathway and Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for Ipramidil Cardiovascular Research in Animal Models

Disclaimer: Due to the limited availability of published preclinical data specific to Ipramidil, this document has been compiled using information on other soluble guanylate cyclase (sGC) activators with the same mechanism of action, such as Riociguat, Vericiguat, and Cinaciguat. Researchers should adapt these protocols and expected outcomes based on their own in-house data for this compound.

Introduction

This compound is a soluble guanylate cyclase (sGC) activator, a class of compounds that have shown significant therapeutic potential in various cardiovascular diseases. sGC is a key enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation, inhibition of smooth muscle proliferation, and anti-inflammatory effects.[1][2] Unlike sGC stimulators that require the presence of endogenous NO, sGC activators can directly stimulate the enzyme, particularly when it is in an oxidized or heme-free state, which is often the case in cardiovascular disease states associated with oxidative stress.[3][4]

These application notes provide an overview of the use of animal models in the cardiovascular research of this compound and other sGC activators, with detailed protocols for hypertension, heart failure, and cardiac arrhythmia models.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the activation of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade results in a multitude of cardiovascular effects.

Caption: Mechanism of action of this compound as a soluble guanylate cyclase (sGC) activator.

Animal Models in this compound Cardiovascular Research

A variety of animal models can be utilized to investigate the cardiovascular effects of this compound. The choice of model depends on the specific research question.

-

Rodents (Rats, Mice): Widely used for initial efficacy and safety studies due to their well-characterized genetics, relatively low cost, and the availability of numerous disease models.[5][6] Spontaneously hypertensive rats (SHR) are a common model for essential hypertension.[5] Heart failure can be induced surgically (e.g., by creating an aortocaval fistula) or through chronic pressure overload.[7][8]

-

Rabbits: Their cardiac electrophysiology is more similar to humans than that of rodents, making them a suitable model for studying arrhythmias and the effects of drugs on cardiac repolarization.[9][10]

-

Pigs: Due to the anatomical and physiological similarities of their cardiovascular system to humans, pigs are often used in translational preclinical studies.[10][11]

Data Presentation: Effects of sGC Activators in Animal Models

The following tables summarize quantitative data from preclinical studies on various sGC activators in different animal models of cardiovascular disease. This data can serve as a reference for expected outcomes when testing this compound.

Table 1: Hemodynamic Effects of sGC Activators in Hypertensive Animal Models

| Compound | Animal Model | Dose | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |

| BAY 41-2272 | Angiotensin II-induced hypertensive rats | 10 mg/kg/day | Oral | ↓ 35 | No significant change | [12] |

| BAY 41-8543 | Hypertensive Ren-2 transgenic rats with aortocaval fistula | 3 mg/kg/day | Oral | ↓ 20-30 | Not reported | [7] |

| Riociguat | Spontaneously hypertensive rats | 10 mg/kg | Oral | ↓ 40 | ↑ ~50 | [13] |

Table 2: Effects of sGC Activators on Cardiac Function in Heart Failure Animal Models

| Compound | Animal Model | Key Cardiac Parameters Measured | Observed Effects | Reference |

| Riociguat | Mouse model of myocardial infarction | Infarct size, Left ventricular systolic function | ↓ Infarct size, Improved LV systolic function | [14][15] |

| Riociguat | Rat model of pulmonary hypertension | Right ventricular systolic pressure, Cardiac output, Right ventricular hypertrophy | ↓ RVSP, ↑ Cardiac output, ↓ RV hypertrophy | [16] |

| Vericiguat | Rat model of heart failure with preserved ejection fraction | Left ventricular end-diastolic pressure, Cardiac fibrosis | ↓ LVEDP, Reduced cardiac fibrosis | [17] |

Table 3: Electrophysiological Effects of sGC Activators in Animal Models

| Compound | Animal Model | Key Electrophysiological Parameters | Observed Effects | Reference |